molecular formula C6H12S2 B12582263 3-Methyl-1-(methyldisulfanyl)but-1-ene CAS No. 233666-09-6

3-Methyl-1-(methyldisulfanyl)but-1-ene

Cat. No.: B12582263
CAS No.: 233666-09-6
M. Wt: 148.3 g/mol
InChI Key: NNYHMALQRVQTNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methyl-1-butenyl disulfide (CAS: 233666-09-6) is an organosulfur compound with the IUPAC name (1E)-3-methyl-1-(methyldisulfanyl)but-1-ene and molecular formula C₅H₁₀S₂ . It is synthetically produced and primarily used as a flavoring agent in the food industry, recognized by the Flavor and Extract Manufacturers Association (FEMA) under specific guidelines . Structurally, it features a branched alkenyl group (3-methyl-1-butenyl) bonded to a methyl-disulfide moiety, which influences its reactivity and flavor profile.

Properties

CAS No.

233666-09-6

Molecular Formula

C6H12S2

Molecular Weight

148.3 g/mol

IUPAC Name

3-methyl-1-(methyldisulfanyl)but-1-ene

InChI

InChI=1S/C6H12S2/c1-6(2)4-5-8-7-3/h4-6H,1-3H3

InChI Key

NNYHMALQRVQTNK-UHFFFAOYSA-N

Isomeric SMILES

CC(C)/C=C/SSC

Canonical SMILES

CC(C)C=CSSC

density

0.830-0.835

physical_description

pale yellow liquid with powerful odour

solubility

very slightly soluble in water;  soluble in alcohols and oils

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 3-methyl-1-butenyl disulfide typically involves the reaction of 3-methyl-1-butenyl thiol with methyl disulfide under controlled conditions. The reaction is carried out in the presence of a catalyst, often a base such as sodium hydroxide, and requires careful control of temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required purity levels.

Chemical Reactions Analysis

Methyl 3-methyl-1-butenyl disulfide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of the disulfide bond can yield thiols. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The disulfide bond can participate in substitution reactions, where one of the sulfur atoms is replaced by another group.

Scientific Research Applications

Methyl 3-methyl-1-butenyl disulfide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used as a flavoring agent in the food industry due to its strong odor and taste

Mechanism of Action

The mechanism by which Methyl 3-methyl-1-butenyl disulfide exerts its effects involves interactions with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 3-methyl-1-butenyl disulfide belongs to the disulfide family, characterized by a sulfur-sulfur (S–S) bond. Below is a detailed comparison with structurally and functionally related disulfides:

Table 1: Structural and Functional Comparison of Methyl 3-methyl-1-butenyl Disulfide and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Source/Occurrence Applications Key Safety Hazards
Methyl 3-methyl-1-butenyl disulfide C₅H₁₀S₂ 134.25 233666-09-6 Synthetic Flavoring agent (FEMA-approved) Limited data; inferred flammability
Allyl methyl disulfide C₄H₈S₂ 120.24 2179-58-0 Garlic, black garlic Food flavoring, research Flammable (H226)
Methyl propyl disulfide C₄H₁₀S₂ 122.25 2179-60-4 Onions, synthetic Laboratory chemical Flammable, severe eye irritation (H319)
Diallyl disulfide C₆H₁₀S₂ 146.28 2179-57-9 Garlic, aged garlic Food additive, antimicrobial Moderate toxicity in high doses
Ethyl methyl disulfide C₃H₈S₂ 108.22 624-89-5 Synthetic Industrial (rubber, agriculture) Market-driven; no specific hazards cited

Key Findings:

Structural Variations and Properties

  • Branched vs. Linear Chains : Methyl 3-methyl-1-butenyl disulfide’s branched alkenyl group distinguishes it from linear analogues like methyl propyl disulfide. This branching may reduce volatility and alter flavor intensity compared to straight-chain disulfides .
  • Double Bonds : Allyl-containing disulfides (e.g., allyl methyl disulfide) exhibit higher reactivity due to unsaturated bonds, influencing their role in garlic’s pungent aroma .

Applications

  • Natural vs. Synthetic : Allyl methyl disulfide and diallyl disulfide occur naturally in garlic and onion, contributing to their characteristic flavors . In contrast, Methyl 3-methyl-1-butenyl disulfide is synthetic, tailored for specific flavor profiles in processed foods .
  • Industrial vs. Food Use : Ethyl methyl disulfide is utilized in rubber vulcanization and agriculture, highlighting functional divergence from food-centric disulfides .

Safety Profiles Flammability: All disulfides are flammable (Category 3), requiring precautions against ignition . Cytotoxicity studies on tetra-methylthiuram disulfide suggest selective cell-type toxicity, though data for Methyl 3-methyl-1-butenyl disulfide remains sparse .

Physicochemical Stability

  • Allyl-containing disulfides (e.g., allyl methyl trisulfide) are less stable due to reactive double bonds, whereas saturated analogues like methyl propyl disulfide exhibit higher thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.